molecular formula C7H10BNO3 B1426210 5-Methoxy-4-methylpyridine-3-boronic acid CAS No. 1451391-97-1

5-Methoxy-4-methylpyridine-3-boronic acid

Cat. No.: B1426210
CAS No.: 1451391-97-1
M. Wt: 166.97 g/mol
InChI Key: ZVTIEIFFLNVVJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-4-methylpyridine-3-boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds. The presence of both methoxy and methyl groups on the pyridine ring enhances its reactivity and versatility in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-4-methylpyridine-3-boronic acid typically involves the borylation of 5-methoxy-4-methylpyridine. This can be achieved through several methods, including:

    Direct Borylation: Using a palladium-catalyzed reaction with bis(pinacolato)diboron under mild conditions.

    Lithiation-Borylation: Involves the lithiation of 5-methoxy-4-methylpyridine followed by treatment with a boron source such as trimethyl borate.

Industrial Production Methods: Industrial production of this compound often employs scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and optimized reaction conditions ensures high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-4-methylpyridine-3-boronic acid undergoes various types of reactions, including:

    Suzuki-Miyaura Coupling: Forms carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.

    Oxidation: Can be oxidized to form corresponding pyridine N-oxides.

    Substitution: Undergoes nucleophilic substitution reactions, particularly at the boronic acid moiety.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Pyridine N-oxides.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

5-Methoxy-4-methylpyridine-3-boronic acid is utilized in various scientific research applications, including:

    Chemistry: As a key reagent in the synthesis of complex organic molecules, particularly in the formation of biaryl structures.

    Biology: Used in the development of boron-containing drugs and bioactive molecules.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Employed in the production of advanced materials and polymers, as well as in the development of new catalysts.

Mechanism of Action

The mechanism of action of 5-Methoxy-4-methylpyridine-3-boronic acid in Suzuki-Miyaura coupling involves several key steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic acid transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

  • 5-Methoxypyridine-3-boronic acid
  • 4-Methoxyphenylboronic acid
  • 5-Methoxy-3-pyridineboronic acid pinacol ester

Comparison: 5-Methoxy-4-methylpyridine-3-boronic acid is unique due to the presence of both methoxy and methyl groups on the pyridine ring, which enhances its reactivity and selectivity in various chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility, making it a valuable reagent in synthetic chemistry.

Properties

IUPAC Name

(5-methoxy-4-methylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO3/c1-5-6(8(10)11)3-9-4-7(5)12-2/h3-4,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTIEIFFLNVVJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=CC(=C1C)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxy-4-methylpyridine-3-boronic acid
Reactant of Route 2
Reactant of Route 2
5-Methoxy-4-methylpyridine-3-boronic acid
Reactant of Route 3
Reactant of Route 3
5-Methoxy-4-methylpyridine-3-boronic acid
Reactant of Route 4
5-Methoxy-4-methylpyridine-3-boronic acid
Reactant of Route 5
Reactant of Route 5
5-Methoxy-4-methylpyridine-3-boronic acid
Reactant of Route 6
Reactant of Route 6
5-Methoxy-4-methylpyridine-3-boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.